molecular formula C13H7Cl5O2S B1617408 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl CAS No. 149949-86-0

3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl

Cat. No.: B1617408
CAS No.: 149949-86-0
M. Wt: 404.5 g/mol
InChI Key: PKWOFGBAESPSGY-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl is a chlorinated biphenyl compound with a methylsulfonyl group attached. It is known for its environmental persistence and potential toxicological effects. This compound is a metabolite of polychlorinated biphenyls (PCBs), which were widely used in industrial applications due to their chemical stability and insulating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl typically involves the chlorination of biphenyl followed by the introduction of a methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group is then introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and sulfonated biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs and their metabolites.

    Biology: Studies on its toxicological effects help understand the impact of PCBs on biological systems.

    Medicine: Research on its interaction with enzymes and receptors provides insights into its potential therapeutic or adverse effects.

    Industry: It is used in the development of materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl involves its interaction with cellular components, particularly enzymes involved in drug metabolism. It induces the expression of cytochrome P450 enzymes, leading to increased metabolism of various substrates. This compound also affects cellular signaling pathways, potentially leading to toxicological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl is unique due to its specific chlorination pattern and the presence of a methylsulfonyl group. This structural uniqueness influences its chemical reactivity, environmental persistence, and biological effects, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,2,4-trichloro-3-(2,4-dichlorophenyl)-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)12(17)11(13(10)18)7-3-2-6(14)4-8(7)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWOFGBAESPSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164432
Record name 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149949-86-0
Record name 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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